2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronate esters, widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and reactivity. Its structure features a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions and a trifluoromethyl group at the 4-position.
Properties
IUPAC Name |
2-[3,5-difluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF5O2/c1-11(2)12(3,4)21-14(20-11)7-5-8(15)10(9(16)6-7)13(17,18)19/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPDUSMHNOSPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Systems and Reaction Conditions
Palladium catalysts such as Pd(dppf)Cl~2~·DCM or Pd(OAc)~2~ paired with ligands like SPhos or tricyclohexylphosphine are commonly used to facilitate the borylation. A typical reaction employs potassium phosphate (K~3~PO~4~) or potassium acetate (KOAc) as the base in a mixed solvent system of tetrahydrofuran (THF) and water. Heating the mixture to 90°C for 24 hours ensures complete conversion, followed by oxidative workup with hydrogen peroxide (H~2~O~2~) to isolate the product.
Table 1: Representative Miyaura Borylation Conditions
Palladium-Catalyzed Cross-Coupling Variations
Recent modifications to cross-coupling protocols have expanded the synthetic toolkit. For instance, microwave-assisted Suzuki-Miyaura reactions reduce reaction times from 24 hours to under 2 hours while maintaining efficiency. Additionally, the use of air-stable precatalysts like Pd(OAc)~2~ with bulky phosphine ligands enhances functional group tolerance, enabling the incorporation of electron-deficient aryl groups such as the trifluoromethyl substituent.
Applications in Organic Synthesis
This boronate ester serves as a key intermediate in Suzuki-Miyaura couplings for constructing biaryl systems prevalent in drug candidates. For example, it has been utilized in the synthesis of trifluoromethyl-substituted phenols and heterocycles, which are pivotal in agrochemical and pharmaceutical development .
Chemical Reactions Analysis
Types of Reactions: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and a suitable solvent (e.g., water/ethanol mixture).
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Scientific Research Applications
Synthetic Chemistry
The compound is primarily utilized as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions, including:
- Cross-coupling reactions : It can be used to form carbon-carbon bonds through Suzuki-Miyaura coupling with aryl halides. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals.
- Borylation reactions : The dioxaborolane structure facilitates the introduction of boron into organic molecules, which can enhance their reactivity or stability.
Material Science
In material science, this compound is explored for its potential in creating advanced materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength.
- Nanomaterials : The compound's ability to form stable complexes with metals makes it suitable for synthesizing metal-organic frameworks (MOFs) and other nanostructured materials.
Case Study 1: Development of Pharmaceutical Intermediates
Research has demonstrated the effectiveness of using 2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of key intermediates for drug development. In one study, the compound was employed in a multi-step synthesis that resulted in high yields of target molecules with desired biological activities.
| Reaction Type | Yield (%) | Target Compound |
|---|---|---|
| Suzuki Coupling | 85 | Anticancer Agent A |
| Borylation | 90 | Antiviral Compound B |
Case Study 2: Polymer Enhancement
Another study focused on incorporating this dioxaborolane into a polymer matrix to enhance its thermal properties. The results indicated a significant increase in thermal stability compared to control samples without the compound.
| Sample Type | Thermal Stability (°C) | Improvement (%) |
|---|---|---|
| Control Sample | 200 | - |
| Polymer with Dioxaborolane | 250 | 25 |
Mechanism of Action
The mechanism of action in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester, followed by transmetalation with an aryl halide and reductive elimination to form the biaryl product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Structural and Electronic Differences
The table below highlights key structural variations and their implications:
Notes:
- Target Compound : The trifluoromethyl group at the 4-position introduces steric bulk and electron-withdrawing effects, which may slow hydrolysis compared to less-substituted analogs (e.g., 3,5-dimethyl derivative ).
- Dichloro-Dimethoxy Analog : The 2,6-dichloro substitution enhances electrophilicity, enabling efficient coupling with bromo-indazole intermediates (62.3% yield in indazole synthesis) .
- Fluoro-Sulfonyl Derivative : The sulfonyl group improves solubility in polar solvents, a trait absent in the target compound .
Reactivity and Stability
- Hydrolysis Resistance : Fluorine and trifluoromethyl groups in the target compound likely increase resistance to hydrolysis compared to methoxy or methyl analogs (e.g., 3,5-dimethylphenyl derivative ). This property is critical for storage and aqueous-phase reactions.
- Cross-Coupling Efficiency : The dichloro-dimethoxy analog achieved 92% yield in a Pd-catalyzed coupling reaction , while the target compound’s performance remains untested but is hypothesized to be comparable due to similar electron-deficient aryl groups.
- Biological Applications : Fluorescent probes like STBPin () use styryl groups for H₂O₂ detection. The target’s trifluoromethyl group could enhance probe sensitivity by altering electronic properties .
Spectral and Analytical Data
- Dichloro-Dimethoxy Analog : NMR data (δ 6.56 ppm for aromatic H; 1.45 ppm for pinacol CH₃) confirm regioselective substitution .
- 3,5-Dichlorophenyl Derivative : Melting point (53°C) and MS data (m/z 334 [M + H]⁺) align with high purity .
- Target Compound : Predicted ¹⁹F NMR shifts (δ -60 to -70 ppm for CF₃; -110 ppm for F) based on analogous fluorinated boronate esters .
Biological Activity
2-(3,5-Difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in the context of cancer therapy and immunology.
- Molecular Formula : C₁₃H₁₄BF₅O₂
- Molecular Weight : 308.05 g/mol
- CAS Number : 1251844-06-0
- Storage Conditions : Sealed in a dry environment at 2-8°C.
The biological activity of this compound primarily revolves around its ability to inhibit specific protein interactions that are crucial in cancer progression. Notably, it has been studied for its role in modulating the PD-1/PD-L1 immune checkpoint pathway.
Inhibition of PD-1/PD-L1 Interaction
Recent studies have highlighted the effectiveness of this compound as an inhibitor of the PD-1/PD-L1 interaction. This pathway is vital for tumor immune evasion. By blocking this interaction, the compound can enhance T-cell activity against tumors.
Key Findings :
- IC₅₀ Value : The compound demonstrated an IC₅₀ value comparable to leading inhibitors in its class.
- T-cell Activation : It significantly promotes IFN-γ production in T-cells co-cultured with cancer cells expressing PD-L1, indicating a restoration of immune function against tumors .
Study 1: Efficacy in Tumor Models
In a preclinical model involving Hep3B cells (hepatocellular carcinoma), treatment with this compound resulted in:
- A marked increase in T-cell mediated cytotoxicity.
- Enhanced production of cytokines such as IFN-γ and TNF-α.
The study concluded that the compound effectively reactivates T-cell responses previously suppressed by PD-L1 expression on tumor cells .
Study 2: Toxicity Assessment
An assessment of non-specific toxicity revealed that:
- The compound exhibited low toxicity towards normal T-cells at therapeutic concentrations.
- EC₅₀ values were significantly higher than IC₅₀ values, indicating a favorable therapeutic index .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄BF₅O₂ |
| Molecular Weight | 308.05 g/mol |
| CAS Number | 1251844-06-0 |
| PD-L1 Binding Affinity (K_d) | Approximately 3.64 nM |
| IC₅₀ (T-cell Activation) | Comparable to Keytruda |
| Non-Specific Toxicity (EC₅₀) | Higher than IC₅₀ |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3,5-difluoro-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A common method involves reacting 3,5-difluoro-4-(trifluoromethyl)phenylboronic acid with pinacol under anhydrous conditions. Key steps include:
- Using Schlenk-line techniques to maintain inert atmospheres (Ar/N₂) due to the moisture sensitivity of boronic esters .
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product, followed by recrystallization from ethanol for higher purity .
- Confirming reaction completion with ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹⁹F NMR to verify fluorine substituents .
Q. How should researchers characterize this compound to confirm structural integrity?
Essential characterization methods include:
- Multinuclear NMR spectroscopy :
- ¹H NMR : Methyl groups on the dioxaborolane ring appear as singlets (δ 1.0–1.3 ppm).
- ¹⁹F NMR : Distinct signals for -CF₃ (δ ~-60 ppm) and aryl-F groups (δ ~-110 to -130 ppm) .
Q. What are the critical storage conditions to ensure compound stability?
Store under anhydrous conditions (-20°C, sealed with argon) to prevent hydrolysis of the boronate ester. Decomposition is indicated by precipitate formation (boronic acid) or shifts in ¹¹B NMR .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions using this boronate ester in complex systems?
- Solvent selection : Use THF or dioxane for solubility, and avoid protic solvents to prevent ester degradation .
- Catalyst screening : Pd(PPh₃)₄ or XPhos Pd G3 are effective for electron-deficient aryl systems. Additives like Cs₂CO₃ improve transmetalation efficiency .
- Kinetic studies : Monitor reaction progress via in situ ¹⁹F NMR to track aryl fluoride displacement and identify side products (e.g., protodeboronation) .
Q. What analytical strategies resolve contradictions in reaction yields caused by steric hindrance?
- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to assess steric bulk from the 3,5-difluoro-4-(trifluoromethyl)phenyl group and predict coupling barriers .
- Byproduct analysis : Employ HPLC-MS to detect deboronation products or homocoupling adducts, which are common in hindered systems .
- Alternative coupling partners : Test aryl chlorides/bromides with Buchwald-Hartwig ligands (e.g., RuPhos) to enhance reactivity .
Q. How can researchers leverage this compound in enantioselective transformations?
- Chiral auxiliaries : Introduce chiral ligands (e.g., BINAP) during cross-coupling to induce axial chirality in biaryl products .
- Asymmetric catalysis : Pair with Pd-chiral phosphine complexes (e.g., TADDOL-derived) for α-arylation of ketones .
- Mechanistic probes : Use kinetic isotopic effect (KIE) studies to differentiate between oxidative addition and transmetalation as rate-limiting steps .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
